molecular formula C17H24N2O2 B6956737 N-(1-carbamoylcyclohexyl)-4-propan-2-ylbenzamide

N-(1-carbamoylcyclohexyl)-4-propan-2-ylbenzamide

Cat. No.: B6956737
M. Wt: 288.4 g/mol
InChI Key: BNSPLGVYFOXXGR-UHFFFAOYSA-N
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Description

N-(1-carbamoylcyclohexyl)-4-propan-2-ylbenzamide is a chemical compound that belongs to the class of carbamoyl derivatives. This compound is characterized by the presence of a carbamoyl group attached to a cyclohexyl ring, which is further connected to a benzamide structure with a propan-2-yl substituent. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

N-(1-carbamoylcyclohexyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-12(2)13-6-8-14(9-7-13)15(20)19-17(16(18)21)10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSPLGVYFOXXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-carbamoylcyclohexyl)-4-propan-2-ylbenzamide typically involves the reaction of 4-propan-2-ylbenzoic acid with 1-amino-1-cyclohexanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1-carbamoylcyclohexyl)-4-propan-2-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

N-(1-carbamoylcyclohexyl)-4-propan-2-ylbenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(1-carbamoylcyclohexyl)-4-propan-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-carbamoylcyclohexyl)-4-propan-2-ylbenzamide is unique due to its specific structural features, such as the propan-2-yl substituent on the benzamide ring. This structural variation can influence its chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds. The presence of the propan-2-yl group may enhance its lipophilicity, potentially affecting its pharmacokinetic and pharmacodynamic profiles.

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